molecular formula C13H23NO B13850538 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol

Katalognummer: B13850538
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: KMMFTPDVDFWYMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with a diethylamino propynyl group

Vorbereitungsmethoden

The synthesis of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with diethylamine and propargyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol can be compared with similar compounds such as:

  • 1-[2-(Diethylamino)ethyl]cyclohexan-1-ol
  • 1-[3-(Dimethylamino)prop-1-ynyl]cyclohexan-1-ol
  • 1-[3-(Diethylamino)prop-1-ynyl]cyclopentan-1-ol

These compounds share structural similarities but differ in their specific substituents and ring structures, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Eigenschaften

Molekularformel

C13H23NO

Molekulargewicht

209.33 g/mol

IUPAC-Name

1-[3-(diethylamino)prop-1-ynyl]cyclohexan-1-ol

InChI

InChI=1S/C13H23NO/c1-3-14(4-2)12-8-11-13(15)9-6-5-7-10-13/h15H,3-7,9-10,12H2,1-2H3

InChI-Schlüssel

KMMFTPDVDFWYMU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC#CC1(CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.